WX-UK1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WX-UK1 es un inhibidor de molécula pequeña que se dirige a las proteasas de serina, específicamente al sistema activador del plasminógeno de tipo uroquinasa (uPA). Este compuesto es conocido por su potencial para bloquear la invasión de células tumorales, la metástasis y el crecimiento del tumor primario. Es una molécula no citotóxica basada en 3-amidinofenilalanina y pertenece a una nueva clase de fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WX-UK1 implica la preparación de derivados de 3-amidinofenilalanina. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. generalmente implica técnicas de síntesis orgánica de múltiples pasos, incluidas reacciones de amidación y acoplamiento peptídico.

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Normalmente, estos compuestos se producen mediante procesos de síntesis orgánica a gran escala, lo que garantiza una alta pureza y rendimiento. La producción implica medidas estrictas de control de calidad para mantener la eficacia y la seguridad del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

WX-UK1 principalmente se somete a reacciones de inhibición con proteasas de serina. No participa en reacciones orgánicas típicas como oxidación, reducción o sustitución debido a su función inhibitoria específica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen agentes amidantes y reactivos de acoplamiento peptídico. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar la estabilidad del compuesto.

Principales productos formados

El principal producto formado a partir de la síntesis de this compound es el propio inhibidor activo. No hay subproductos significativos reportados en la literatura.

Aplicaciones Científicas De Investigación

WX-UK1 tiene una amplia gama de aplicaciones de investigación científica:

Oncología: Se está investigando su potencial para tratar varios tumores sólidos, incluidos los cánceres de mama, gástrico y de colon. .

Enfermedades inflamatorias: This compound muestra potencial para tratar enfermedades digestivas inflamatorias como el síndrome del intestino irritable, la enfermedad inflamatoria intestinal y la pancreatitis.

Enfermedades respiratorias: Puede utilizarse en el tratamiento de enfermedades pulmonares inflamatorias, incluido el síndrome de dificultad respiratoria aguda y la enfermedad pulmonar obstructiva crónica.

Mecanismo De Acción

WX-UK1 ejerce sus efectos inhibiendo el sistema activador del plasminógeno de tipo uroquinasa. Se une al receptor de superficie del activador del plasminógeno de uroquinasa, previniendo la activación del plasminógeno a plasmina. Esta inhibición bloquea la degradación de la matriz extracelular, lo que reduce la invasión y la metástasis de las células tumorales .

Comparación Con Compuestos Similares

Compuestos similares

Upamostat: El metabolito activo de WX-UK1, también un inhibidor del sistema uPA.

Aprotinina: Un inhibidor de la proteasa de serina utilizado para reducir el sangrado durante la cirugía.

Gabexato: Otro inhibidor de la proteasa de serina utilizado para tratar la pancreatitis aguda.

Singularidad

This compound es único debido a su alta especificidad y potencia en la inhibición de múltiples proteasas de serina, incluidas tripsina-3, tripsina-2, tripsina-1 y matriptase-1. Sus constantes inhibitorias nanomolares bajas lo convierten en un potente agente antimetastásico .

Propiedades

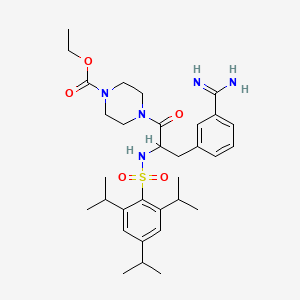

IUPAC Name |

ethyl 4-[3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSHQTWOHGCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.